N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-6-4-5-7-16(15)13-24-14-17(8-11-21(24)25)22(26)23-18-9-10-19(27-2)20(12-18)28-3/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJNTTLYNPVBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.
Substituent Variations on the Aromatic Ring
- N-(3,4-Dimethoxyphenyl)-1-[(4-Fluorophenyl)Methyl]-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (G843-0216): Replaces the 2-methylphenylmethyl group with a 4-fluorophenylmethyl substituent.
- N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (369404-26-2) :
Substitutes the dihydropyridine core with a dihydropyridazine ring and replaces methoxy groups with methyl groups on the aryl ring. These changes reduce polarity and alter hydrogen-bonding capacity, impacting solubility and target affinity .
Heterocyclic Core Modifications
- 1-Benzyl-N-(3-Cyclopropylcarbamoylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (Compound 9): Features a pyridazinone core instead of dihydropyridine. The pyridazinone’s additional nitrogen atom increases polarity and may enhance binding to proteases, as seen in Trypanosoma cruzi proteasome inhibitors .
Functional Group Adjustments
- N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (67) :
Utilizes a naphthyridine core and an adamantyl group, increasing steric bulk and lipophilicity. This design is associated with improved CNS penetration in related compounds .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs .
Key Research Findings
- Electronic Effects : Methoxy groups (as in the target compound) enhance solubility and π-π stacking interactions, whereas fluorine or methyl groups prioritize lipophilicity .
- Core Flexibility: Pyridazinone and naphthyridine cores exhibit distinct conformational rigidity compared to dihydropyridine, influencing target selectivity .
Biological Activity
N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 354.40 g/mol
The structure features a dihydropyridine ring, which is known for its biological activity, particularly in cardiovascular and neuroprotective contexts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds, including the one . The following table summarizes key findings related to its antimicrobial efficacy:
These results indicate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines to evaluate the potential therapeutic applications of this compound. The findings are summarized in the table below:
These results suggest that the compound has significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, preventing their division and growth.
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various pyridine derivatives against a range of pathogens. The study found that this compound exhibited superior activity against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .
Study on Cytotoxic Effects
A study conducted at Virginia Commonwealth University investigated the cytotoxic effects of several dihydropyridine derivatives on human cancer cell lines. The results indicated that this compound effectively induced apoptosis in HeLa cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
